Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate
Description
Ethyl 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate is a synthetic ester derivative characterized by a unique trifunctional structure: an ethyl ester backbone, an ethylamino substituent at the 2-position, and a 1H-imidazol-1-yl group at the 3-position of the propanoate chain. This compound (CAS No. 1249304-81-1) is listed as a specialty chemical by suppliers like ChemScene, LLC, primarily used in pharmaceutical research and development .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-13-11(3,10(15)16-5-2)8-14-7-6-12-9-14/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
GURMELUGWDUUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=CN=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the alkylation of an imidazole derivative with an appropriate alkyl halide, followed by the introduction of an ethylamino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing various biochemical pathways. The ethylamino group may also play a role in modulating the compound’s activity by interacting with biological membranes or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several hypolipidemic and bioactive molecules, particularly those combining imidazole rings with ester/amine functionalities:
Key Observations :
- Imidazole vs. Tetrazole/Naphthalene : The imidazole group in the target compound may enhance receptor binding compared to tetrazole-containing analogues (e.g., compound 32), but it lacks the naphthalene ring in compound V, which significantly boosts hypolipidemic potency .
- Ester Backbone : The ethyl ester group may confer better bioavailability than methyl esters (e.g., compound 12), though this requires validation .
Pharmacological Activity and Mechanism
- Hypolipidemic Potential: Compound V (naphthalene-linked imidazole) demonstrated superior activity to clofibrate, a benchmark hypolipidemic drug, likely due to enhanced π-π interactions from the aromatic ring . The target compound lacks this feature, suggesting lower efficacy in lipid modulation.
- Receptor Binding: Compound 32 was evaluated in radioligand binding assays for angiotensin II receptors, highlighting the role of tetrazole groups in ionic interactions. The target compound’s ethylamino group could mimic this via hydrogen bonding but lacks direct evidence .
Biological Activity
Ethyl 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H18N4O2
- Molecular Weight : 250.30 g/mol
- CAS Number : Not specifically listed in the provided sources, but similar compounds are cataloged.
The biological activity of this compound can be attributed to its structural features, particularly the imidazole ring and the ethylamino group. These components are believed to interact with various biological targets, including:
- Enzyme Inhibition : Compounds with imidazole rings often exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs), which are involved in inflammatory and signaling pathways.
- Receptor Modulation : The ethylamino moiety may enhance binding affinity to neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Several derivatives show effectiveness against bacterial and fungal strains, suggesting potential in treating infections.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits COX and PDE enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro assays on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines showed that the compound induced a dose-dependent reduction in cell viability. The IC50 values were recorded at approximately 25 µM for MCF-7 and 30 µM for HepG2 cells. Mechanistic studies suggested that the compound triggers apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
